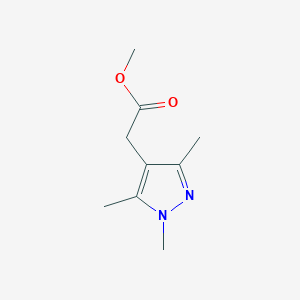

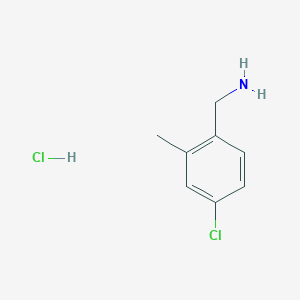

Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole compounds, such as “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse and complex. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents

The pyrazole moiety, which is part of the structure of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate, has been utilized in the synthesis of bis-indole alkaloids with significant antibacterial activities . These compounds have shown efficacy against both methicillin-sensitive and -resistant Staphylococcus aureus, highlighting their potential as novel antibacterial agents.

Drug Discovery: Bioactive Chemical Scaffolds

In drug discovery, the pyrazole scaffold is frequently used to create bioactive chemicals due to its versatility and presence in many pharmacologically active compounds . The pyrazole ring of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate can be a key component in the development of new therapeutic agents.

Agrochemistry: Pesticide Development

Pyrazoles are also applied in agrochemistry, particularly in the development of pesticides . The structural features of Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate could be exploited to design compounds with specific activities against agricultural pests.

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole derivatives serve as ligands for metal complexes . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate could potentially be used to synthesize new ligands that can coordinate with metals for catalysis or material science applications.

Organometallic Chemistry: Catalyst Design

The pyrazole ring is a component in the synthesis of organometallic compounds, which are crucial in catalysis . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate may contribute to the design of new catalysts that enhance reaction efficiencies.

Synthetic Organic Chemistry: Tautomerism Studies

Pyrazoles exhibit tautomerism, which can influence their reactivity and properties . Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate can be used in synthetic organic chemistry to study tautomerism and develop synthetic methods that take advantage of this phenomenon.

Orientations Futures

The future directions for the research and application of “Methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate” and similar pyrazole compounds are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Propriétés

IUPAC Name |

methyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-8(5-9(12)13-4)7(2)11(3)10-6/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZNXPWDFMTEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)

![Methyl 2-amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2884394.png)

![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)